molecular formula C12H22O2 B12706395 3,4-Diisopropyl-2,5-hexanedione CAS No. 100250-29-1

3,4-Diisopropyl-2,5-hexanedione

Cat. No.: B12706395
CAS No.: 100250-29-1
M. Wt: 198.30 g/mol
InChI Key: YNJBURGZLQLQNE-UHFFFAOYSA-N
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Description

3,4-Diisopropyl-2,5-hexanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diisopropyl-2,5-hexanedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of isopropyl groups and hexanedione as starting materials. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired diketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropyl-2,5-hexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

3,4-Diisopropyl-2,5-hexanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Diisopropyl-2,5-hexanedione involves its interaction with molecular targets such as enzymes and proteins. The compound can form adducts with amino acids, affecting the function of proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Diisopropyl-2,5-hexanedione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific isopropyl substitution, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

100250-29-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3,4-di(propan-2-yl)hexane-2,5-dione

InChI

InChI=1S/C12H22O2/c1-7(2)11(9(5)13)12(8(3)4)10(6)14/h7-8,11-12H,1-6H3

InChI Key

YNJBURGZLQLQNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(C)C)C(=O)C)C(=O)C

Origin of Product

United States

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